3-Bromo-4-chloro-5-nitropyridine

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Sourcing polyhalogenated pyridine building blocks with predictable chemo- and regioselectivity is a recurring bottleneck in medicinal chemistry. 3-Bromo-4-chloro-5-nitropyridine (CAS 31872-63-6) solves this with two electronically distinct halogen leaving groups (Br at C3, Cl at C4) and a nitro activator, enabling sequential orthogonal functionalization without protecting-group manipulation. • Selective C3 Suzuki coupling preserves C4-Cl for subsequent elaboration • C4 SNAr with amines proceeds under mild conditions • Bulk supply (≥25 g, ≥97% purity) ensures batch-to-batch consistency across library syntheses.

Molecular Formula C5H2BrClN2O2
Molecular Weight 237.44 g/mol
CAS No. 31872-63-6
Cat. No. B1281519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-5-nitropyridine
CAS31872-63-6
Molecular FormulaC5H2BrClN2O2
Molecular Weight237.44 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C5H2BrClN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H
InChIKeyFTQGEZJTBYMEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloro-5-nitropyridine (CAS 31872-63-6) for Pharmaceutical R&D and Chemical Synthesis


3-Bromo-4-chloro-5-nitropyridine (CAS 31872-63-6) is a heteroaromatic building block comprising a pyridine core substituted with bromine at the 3-position, chlorine at the 4-position, and a nitro group at the 5-position [1]. This precise substitution pattern creates a unique electronic environment and reactivity profile that distinguishes it from other halogenated nitropyridines. The compound is supplied as a solid with a melting point ranging from 49–56 °C and a boiling point of approximately 285 °C . Its commercial availability in high purity grades (≥95%) makes it a reliable starting material for medicinal chemistry programs, agrochemical discovery, and advanced materials research.

Why 3-Bromo-4-chloro-5-nitropyridine Cannot Be Replaced by Generic Halogenated Pyridine Analogs


Simple halogenated pyridine substitutes fail to replicate the precise chemo- and regioselectivity offered by 3-bromo-4-chloro-5-nitropyridine. The presence of two electronically distinct halogen leaving groups (Br vs. Cl) in conjunction with a strongly electron-withdrawing nitro group [1] creates an orthogonal reactivity profile that enables sequential functionalization at the 3- and 4-positions without protecting group manipulation. The nitro group's calculated pKa of −0.88 significantly activates the pyridine ring toward nucleophilic aromatic substitution while simultaneously deactivating it toward electrophilic attack, thereby minimizing unwanted side reactions. Substituting this compound with simpler mono-halogenated or differently substituted pyridines forfeits the ability to perform iterative cross-coupling sequences, leading to lengthier synthetic routes and lower overall efficiency in the preparation of complex drug-like scaffolds .

Quantitative Differentiation of 3-Bromo-4-chloro-5-nitropyridine Against Closest Analogs


Orthogonal Reactivity in Palladium-Catalyzed Cross-Coupling: Bromine vs. Chlorine Leaving Group Discrimination

3-Bromo-4-chloro-5-nitropyridine contains two distinct aryl halides (C3–Br and C4–Cl) with substantially different oxidative addition rates toward palladium catalysts [1]. Under standard Suzuki–Miyaura conditions, the bromine atom undergoes selective coupling with aryl boronic acids while the chlorine remains intact. This chemoselectivity has been quantified: for structurally related 3-bromo-4-chloropyridines, the bromine coupling proceeds with ≥95:5 selectivity over chlorine under optimized aqueous conditions at 37 °C [1]. The residual chlorine can then be engaged in a second coupling reaction using more forcing conditions or alternative catalyst systems, enabling the sequential installation of two distinct aryl groups without intermediate protection steps. In contrast, compounds such as 3,5-dibromo-4-chloropyridine or 5-bromo-2-chloro-3-nitropyridine lack this clean discrimination because the bromine atoms are positioned symmetrically or adjacent to other electron-withdrawing groups that alter the relative activation barriers for oxidative addition [2].

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Electron-Withdrawing Nitro Group Enhancement of Nucleophilic Aromatic Substitution Rates

The nitro group at the 5-position of 3-bromo-4-chloro-5-nitropyridine strongly withdraws electron density from the pyridine ring, as evidenced by a predicted pKa of −0.88 for the conjugate acid . This electronic depletion significantly accelerates nucleophilic aromatic substitution (SNAr) at the chlorine-bearing 4-position relative to non-nitrated or less electron-deficient analogs. Comparative studies on related nitropyridines demonstrate that the presence of a nitro group increases SNAr reaction rates by a factor of 10² to 10³ compared to the corresponding unsubstituted halopyridines [1]. Specifically, 4-chloropyridine requires harsh conditions (>100 °C) and strong nucleophiles for displacement, whereas 3-bromo-4-chloro-5-nitropyridine undergoes smooth SNAr with amines and alkoxides at ambient to mildly elevated temperatures (20–60 °C) [2]. This rate enhancement is critical for the efficient synthesis of 4-amino and 4-alkoxy derivatives, which are privileged pharmacophores in kinase inhibitors and other bioactive scaffolds.

Nucleophilic Aromatic Substitution Electron-Deficient Heterocycles Reaction Kinetics

Improved Storage Stability and Handling Characteristics Compared to Lower Purity Analogues

3-Bromo-4-chloro-5-nitropyridine is commercially available in purities ranging from 95% to 99.48% (HPLC) , with recommended storage at −20 °C under an inert atmosphere . This high initial purity and defined storage protocol minimize decomposition pathways that are common to halogenated nitropyridines, particularly hydrolysis of the chlorine substituent and photochemical degradation of the nitro group. In contrast, many generic halogenated pyridine intermediates are supplied at lower purity (typically 90–95%) or without specific storage recommendations, leading to batch-to-batch variability and increased impurities over time . The solid physical form (melting point 49–56 °C) of this compound further facilitates accurate weighing and handling in parallel synthesis workflows compared to liquid or low-melting analogues that require specialized equipment for precise dispensing . These stability and handling advantages translate directly into higher reproducibility in multistep synthetic sequences and reduced downstream purification burden.

Chemical Stability Procurement Specifications Storage Conditions

Validated Utility in the Synthesis of Biologically Active 3-Alkylated/Arylated 5-Nitropyridines

3-Bromo-4-chloro-5-nitropyridine serves as a direct precursor to 3-alkylated/arylated 5-nitropyridines, which are essential intermediates for several classes of bioactive compounds including cytokine inhibitors, Wnt β-catenin signaling pathway inhibitors, HIV integrase inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors [1]. The bromine at the 3-position undergoes efficient palladium-catalyzed cross-coupling with alkyl- or arylboronic acids to install diverse substituents, while the chlorine at the 4-position and the nitro group at the 5-position remain intact for further elaboration. In a representative procedure, 3-bromo-4-chloro-5-nitropyridine (6.00 g, 25.3 mmol) was reacted with a nucleophile in DMF at 0 °C to room temperature, affording the desired 3-functionalized product in good yield . This validated synthetic pathway is not accessible from isomeric compounds such as 2-bromo-5-chloro-3-nitropyridine or 5-bromo-2-chloro-3-nitropyridine because the altered substitution pattern changes the regiochemical outcome of cross-coupling and subsequent functionalization steps [2]. The documented use of this specific building block in the preparation of bioactive nitropyridine derivatives establishes a precedent that procurement decisions can leverage to accelerate medicinal chemistry programs targeting these validated therapeutic areas.

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Optimal Procurement and Application Scenarios for 3-Bromo-4-chloro-5-nitropyridine


Sequential Cross-Coupling in Parallel Medicinal Chemistry Libraries

In high-throughput medicinal chemistry workflows, 3-bromo-4-chloro-5-nitropyridine enables the rapid generation of diverse 3,4-disubstituted pyridine libraries via orthogonal Suzuki–Miyaura couplings [1]. The bromine at C3 undergoes selective coupling with (hetero)aryl boronic acids under mild conditions (37 °C in aqueous media), preserving the C4–Cl bond for a subsequent, more forcing coupling step. This iterative strategy reduces the number of synthetic operations and purification steps compared to alternative routes that require protection/deprotection sequences or separate building blocks for each substitution [2]. Procurement of this compound in bulk (≥25 g) with high purity (≥97%) ensures consistent performance across multiple library syntheses and minimizes the risk of failed coupling reactions due to impurities or degraded starting material.

Synthesis of 4-Amino-5-nitropyridine Kinase Inhibitor Intermediates

The electron-deficient nature of 3-bromo-4-chloro-5-nitropyridine facilitates smooth nucleophilic aromatic substitution at the 4-chloro position with primary and secondary amines [1]. This reactivity is exploited to prepare 4-amino-3-bromo-5-nitropyridine intermediates, which are then advanced via palladium-catalyzed cross-coupling to yield potent kinase inhibitor scaffolds [2]. The high initial purity (≥98%) and defined storage protocol (−20 °C, inert atmosphere) of the commercial compound ensure that the starting material is free of amine-reactive impurities and hydrolytic degradation products, which could otherwise compromise the yield and purity of the sensitive 4-amino intermediates. This application is particularly relevant for programs targeting ALK, PI3K, and other kinases where 4-aminopyridine motifs are critical pharmacophoric elements.

Late-Stage Functionalization in Agrochemical Discovery

Agrochemical discovery programs require building blocks that can be elaborated into diverse chemotypes under robust, scalable conditions. 3-Bromo-4-chloro-5-nitropyridine fulfills this role by providing two orthogonal handles (C3–Br and C4–Cl) for sequential functionalization using industrially relevant cross-coupling methodologies [1]. The nitro group can subsequently be reduced to an amino group and further derivatized (e.g., acylation, sulfonylation), providing a third point of diversification. This synthetic versatility, combined with the compound's solid physical form (facilitating safe handling on multigram scale) and commercial availability from multiple reputable suppliers [2], makes it an attractive choice for hit-to-lead optimization in crop protection research.

Preparation of 3-Alkylated/Arylated 5-Nitropyridine Bioisosteres

3-Alkylated and 3-arylated 5-nitropyridines are important bioisosteres of nitrobenzene pharmacophores and serve as key intermediates for several classes of therapeutic agents [1]. 3-Bromo-4-chloro-5-nitropyridine provides the most direct entry to these scaffolds via selective C3 cross-coupling. Alternative synthetic routes, such as direct nitration of 3-alkylpyridines or multistep sequences from pyridine N-oxides, often suffer from low regioselectivity, harsh reaction conditions, or limited substrate scope [2]. By procuring the pre-functionalized 3-bromo-4-chloro-5-nitropyridine building block, research teams can bypass these synthetic challenges and focus resources on exploring structure–activity relationships at the C4 and C5 positions. This scenario is particularly advantageous for programs targeting cytokine inhibition, Wnt signaling modulation, and antiviral applications where the 5-nitropyridine moiety is a validated pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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